

# Application Note: DAL4 Lipid Nanoparticle (LNP) Platform for Preclinical mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Diamino lipid DAL4 |           |
| Cat. No.:            | B12398828          | Get Quote |

#### Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA therapeutics, a prominence underscored by the success of mRNA-based vaccines.[1] These nanoparticles are typically composed of four key lipid components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[2][3] The ionizable lipid is critical, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation, but is near-neutral at physiological pH, which reduces toxicity.

DAL4 is a novel diamino lipid designed for the formulation of LNPs intended to deliver mRNA payloads, particularly in the context of cancer immunotherapy. Preclinical research has demonstrated the potential of DAL4-LNPs to effectively deliver mRNA to tumor cells, inducing the expression of encoded proteins like cytokines (e.g., IL-12, IL-27) to stimulate an anti-tumor immune response. This document provides detailed protocols for the preparation, characterization, and preclinical evaluation of DAL4-LNPs for researchers, scientists, and drug development professionals.

### **DAL4 LNP Formulation and Characteristics**

The formulation of DAL4-LNPs is achieved by the rapid mixing of a lipid mixture in an organic solvent (ethanol) with an aqueous solution of mRNA at a low pH. The microfluidic mixing technique is recommended for producing LNPs with consistent and controlled physicochemical properties.



Table 1: DAL4 LNP Formulation Parameters

| Component        | Example Material                                          | Molar Ratio (%) | Role in<br>Formulation                                                             |
|------------------|-----------------------------------------------------------|-----------------|------------------------------------------------------------------------------------|
| lonizable Lipid  | Diamino lipid DAL4                                        | 50              | Encapsulates mRNA and facilitates endosomal escape.                                |
| Helper Lipid     | DSPC (1,2-distearoyl-<br>sn-glycero-3-<br>phosphocholine) | 10              | Provides structural integrity to the nanoparticle.                                 |
| Structural Lipid | Cholesterol                                               | 38.5            | Enhances particle<br>stability and<br>modulates membrane<br>fluidity.              |
| PEGylated Lipid  | DMG-PEG 2000                                              | 1.5             | Controls particle size and increases circulation time by reducing protein binding. |

Table 2: Expected Physicochemical Properties of DAL4-mRNA LNPs

| Parameter                        | Target Value                    | Method of Analysis                     |
|----------------------------------|---------------------------------|----------------------------------------|
| Size (Hydrodynamic Diameter)     | 80 - 150 nm                     | Dynamic Light Scattering (DLS)         |
| Polydispersity Index (PDI)       | < 0.2                           | Dynamic Light Scattering (DLS)         |
| Zeta Potential (at pH 7.4)       | Near-neutral (-10 mV to +10 mV) | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation<br>Efficiency | > 90%                           | Quant-iT RiboGreen Assay               |



# **Experimental Workflows and Protocols LNP Preparation and Purification Workflow**

The overall process involves preparing the lipid and mRNA solutions, mixing them using a microfluidic device to induce LNP self-assembly, and then purifying the resulting nanoparticles through dialysis or tangential flow filtration (TFF) to remove the organic solvent and exchange the buffer to a physiological pH.



Click to download full resolution via product page

A diagram of the DAL4-LNP preparation and purification workflow.

# Protocol 2.1: DAL4-LNP Formulation via Microfluidic Mixing

#### Materials:

- Diamino lipid DAL4
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG 2000
- Ethanol (200 proof, RNase-free)
- mRNA transcript in RNase-free water
- Sodium Citrate buffer (50 mM, pH 4.0, RNase-free)



- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
- Dialysis cassettes (10K MWCO)

#### Procedure:

- Aqueous Phase Preparation: Dilute the mRNA stock solution in 50 mM Sodium Citrate buffer (pH 4.0) to the desired final concentration.
- Organic Phase Preparation:
  - Prepare stock solutions of DAL4, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.
  - Combine the lipid stock solutions in an RNase-free tube to achieve the target molar ratio of 50:10:38.5:1.5 (DAL4:DSPC:Cholesterol:DMG-PEG).
- Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the aqueous mRNA solution and the organic lipid solution into separate syringes.
  - Set the flow rate ratio to 3:1 (Aqueous:Organic) and a total flow rate appropriate for the system (e.g., 12 mL/min).
  - Initiate the mixing process and collect the resulting nanoparticle suspension.
- Purification and Buffer Exchange:
  - Transfer the collected LNP suspension to a dialysis cassette.
  - Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer changes, to remove ethanol and raise the pH.
- Concentration and Sterilization:



- Concentrate the dialyzed LNPs to the target mRNA concentration using centrifugal filters if necessary.
- Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
- Storage: Store the final DAL4-mRNA LNPs at 4°C for short-term use or at -80°C for longterm storage.

### **LNP Characterization Workflow**

Following preparation, a series of quality control assays must be performed to ensure the LNPs meet the required specifications for preclinical use.



Workflow for DAL4-LNP Characterization

Click to download full resolution via product page



A flowchart for the characterization of DAL4-mRNA LNPs.

### Protocol 2.2: Size, PDI, and Zeta Potential Measurement

Instrument: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer).

#### Procedure:

- Sample Preparation: Dilute the LNP sample in 1x PBS (for size) or 0.1x PBS (for zeta potential) to an appropriate concentration to achieve a stable count rate as per the instrument's recommendation.
- Size and PDI Measurement:
  - Equilibrate the instrument to 25°C.
  - Transfer the diluted sample to a cuvette.
  - Perform the DLS measurement to obtain the Z-average diameter (size) and Polydispersity Index (PDI).
- Zeta Potential Measurement:
  - Transfer the sample diluted in 0.1x PBS to a folded capillary cell.
  - Perform the electrophoretic light scattering (ELS) measurement to determine the zeta potential.

## **Protocol 2.3: mRNA Encapsulation Efficiency (EE%)**

Method: Quant-iT RiboGreen Assay. This assay uses a dye that fluoresces upon binding to RNA. By measuring fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.

#### Procedure:

• Prepare Standards: Create a standard curve of your specific mRNA in TE buffer.



#### Sample Preparation:

- Sample A (Free mRNA): Dilute the LNP sample 100-fold in TE buffer.
- Sample B (Total mRNA): Dilute the LNP sample 100-fold in TE buffer containing 2% Triton X-100. Incubate for 10 minutes at 37°C to lyse the LNPs.

#### Assay:

- Add the diluted RiboGreen reagent to all standards and samples.
- Incubate in the dark for 5 minutes.
- Measure fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

#### Calculation:

- Determine the concentration of mRNA in Sample A and Sample B using the standard curve.
- Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total mRNA) (Free mRNA)] / (Total mRNA) \* 100

# Preclinical Evaluation Protocols Protocol 3.1: In Vitro Transfection Efficiency

This protocol assesses the ability of DAL4-LNPs to deliver functional mRNA into cells, leading to protein expression. Firefly Luciferase (fLuc) mRNA is commonly used as a reporter.

#### Materials:

- Hepatocellular carcinoma cells (e.g., HepG2) or other relevant cell lines.
- Complete cell culture medium.
- DAL4-LNPs encapsulating fLuc mRNA.
- White, clear-bottom 96-well plates.



- Luciferase assay reagent (e.g., Bright-Glo™).
- Luminometer.

#### Procedure:

- Cell Seeding: Seed 10,000 HepG2 cells per well in a 96-well plate and allow them to adhere overnight.
- LNP Treatment:
  - Dilute the DAL4-fLuc LNPs in complete culture medium to achieve the desired final mRNA concentrations (e.g., 10, 50, 100 ng/well).
  - Remove the old medium from the cells and add the LNP-containing medium.
- Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
- Luminescence Measurement:
  - Prepare the luciferase assay reagent according to the manufacturer's protocol.
  - Add the reagent to each well and incubate as required.
  - Measure the luminescence using a plate-reading luminometer. Higher luminescence indicates higher protein expression and transfection efficiency.

## **Protocol 3.2: In Vivo Efficacy in Murine Models**

This protocol evaluates the in vivo protein expression from mRNA delivered by DAL4-LNPs.

#### Materials:

- BALB/c or C57BL/6 mice (6-8 weeks old).
- DAL4-LNPs encapsulating fLuc mRNA, formulated in sterile PBS.
- Anesthesia (e.g., isoflurane).



- D-Luciferin substrate.
- In Vivo Imaging System (IVIS).

#### Procedure:

- Administration: Administer the DAL4-fLuc LNPs to mice via the desired route (e.g., intravenous, intramuscular, or intratumoral injection). A typical dose might be 0.1 to 1 mg mRNA/kg body weight.
- Imaging:
  - At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.
  - Administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal injection and wait for 10 minutes for substrate distribution.
  - Place the mouse in the IVIS chamber and acquire bioluminescence images.
- Analysis: Quantify the bioluminescent signal in the target organs or tissues (e.g., liver, spleen, tumor) using the accompanying software. The signal intensity correlates with the level of in vivo protein expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vivo Delivery Processes and Development Strategies of Lipid Nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: Composition, formulation, and application PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Application Note: DAL4 Lipid Nanoparticle (LNP) Platform for Preclinical mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398828#dal4-lnp-preparation-for-preclinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com